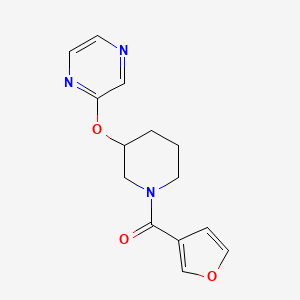

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound with a unique structure that offers diverse applications in scientific research. This compound is notable for its combination of a furan ring, a pyrazine moiety, and a piperidine ring, making it a valuable subject for studies in various fields, including drug synthesis and material science.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological responses .

Biochemical Pathways

Related compounds have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Compounds with similar structures have been associated with a variety of biological activities, suggesting potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a catalyst-free, one-pot synthesis . This method is efficient and allows for the rapid construction of the compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes would be feasible. The use of catalyst-free conditions and one-pot reactions can simplify the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The pyrazine moiety can be reduced under specific conditions to yield different pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazine moiety can produce pyrazine-2-ol derivatives.

Wissenschaftliche Forschungsanwendungen

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring structure.

Pyrazine Derivatives: Pyrazine-2-carboxylic acid and pyrazine-2-ol are examples of compounds with the pyrazine moiety.

Piperidine Derivatives: Piperidine-4-carboxylic acid and 1-benzylpiperidine are similar compounds containing the piperidine ring.

Uniqueness

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of p38 MAP kinase. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of this compound

The compound was synthesized through a multi-step process involving the reaction of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with 5-amino-2,3-dihydrobenzo[b]furan. The synthetic route included the formation of intermediates that were subsequently reacted with various piperidine derivatives to yield the final product. The synthesis was optimized for yield and purity using chromatographic techniques .

Inhibition of p38 MAP Kinase

This compound has shown significant inhibitory effects on the p38 MAP kinase pathway, which is crucial in inflammatory responses and cell signaling. In vitro assays demonstrated that this compound inhibited IL-1β secretion in human monocyte-derived macrophages with an IC50 value in the low micromolar range (approximately 16 μM) using the ADP-Glo system .

Antiviral Activity

In addition to its role as a kinase inhibitor, this compound has been evaluated for antiviral properties. It was found to exhibit activity against various viral strains, including those resistant to standard treatments. The structure-activity relationship studies indicated that modifications on the pyrazinyl and piperidinyl moieties could enhance antiviral efficacy .

3. Structure-Activity Relationships (SAR)

The SAR studies focused on the modifications of the furan and pyrazinyl groups to optimize biological activity. Key findings include:

| Modification | Impact on Activity |

|---|---|

| Substitution on furan ring | Enhanced potency against p38 MAPK |

| Variation in piperidine substituents | Improved selectivity for viral targets |

| Alteration in pyrazine position | Increased binding affinity |

These modifications were critical for developing compounds with better pharmacological profiles and reduced off-target effects .

Case Study 1: In Vitro Evaluation

A series of compounds based on the furan-pyrazine scaffold were tested for their ability to inhibit IL-1β secretion in macrophages. The study revealed that compounds structurally similar to this compound exhibited varying degrees of inhibition, highlighting the importance of specific functional groups in enhancing biological activity .

Case Study 2: Antiviral Screening

In a screening program for novel antiviral agents, derivatives of this compound were assessed against HIV and other viruses. Results indicated that certain analogs displayed potent inhibitory effects on viral replication, suggesting potential therapeutic applications in treating viral infections resistant to current therapies .

Eigenschaften

IUPAC Name |

furan-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(11-3-7-19-10-11)17-6-1-2-12(9-17)20-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATWUSGJQWTSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.